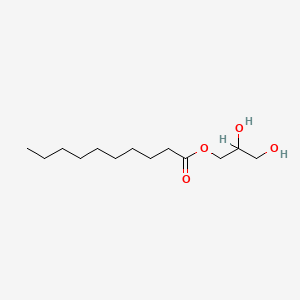
3-Decanoyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-decanoyl-sn-glycerol is a 3-acyl-sn-glycerol that is the R-enantiomer of 2,3-dihydroxypropyl decanoate. It is a 3-acyl-sn-glycerol and a 1-monodecanoylglycerol. It is an enantiomer of a 1-decanoyl-sn-glycerol.
Scientific Research Applications
Microwave-Assisted Synthesis
2,3-Dihydroxypropyl decanoate is efficiently synthesized using a solvent-free microwave-assisted method. This process involves the esterification of decanoic acid with glycerol derivatives, glycidol and glycerol carbonate, employing TBAI as an organocatalyst. Notable for its reduced reaction times and enhanced selectivity compared to classical heating procedures, this method demonstrates the practical application of microwave heating in the synthesis of glycerol monodecanoate. The synthesized 2,3-dihydroxypropyl decanoate has potential applications due to its antimicrobial properties, bacterial inhibitory activity, and use as a denture disinfectant (Mhanna et al., 2018).
Production of Medium-Chain-Length Poly-3-hydroxyalkanoate (MCL-PHA)
Decanoic acid, which can be synthesized into 2,3-dihydroxypropyl decanoate, serves as a substrate for the production of MCL-PHA. The research on fed-batch fermentation with Pseudomonas putida KT2440 demonstrates the production of biomass containing a significant percentage of MCL-PHA. The results indicate the potential of this method in biotechnology and materials science, notably in the production of bioplastics (Gao et al., 2016).
Catalysis in Suzuki Reactions
2,3-Dihydroxypropyl decanoate derivative is utilized as a support for Pd nanoparticles in catalyzing Suzuki reactions. The catalyst demonstrates efficiency and recyclability without significant loss of activity, suggesting its potential in organic synthesis and catalytic processes (Wang et al., 2011).
properties
CAS RN |
69070-60-6 |
|---|---|
Molecular Formula |
C13H26O4 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] decanoate |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/t12-/m1/s1 |
InChI Key |
LKUNXBRZDFMZOK-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@@H](CO)O |
SMILES |
CCCCCCCCCC(=O)OCC(CO)O |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O |
Other CAS RN |
69070-60-6 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)
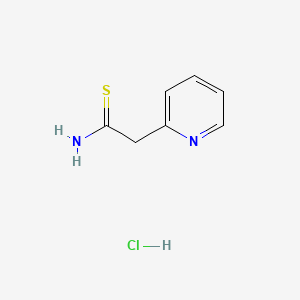
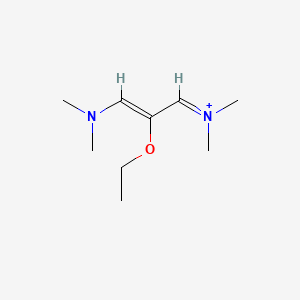
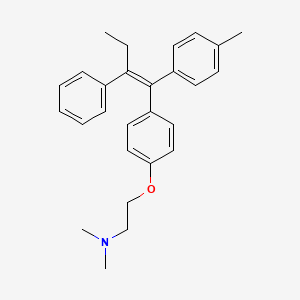
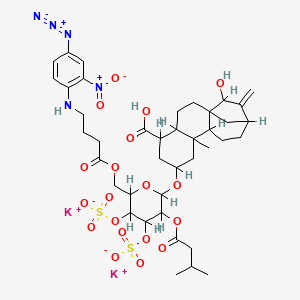
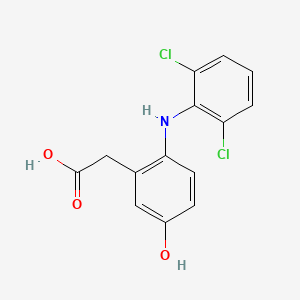
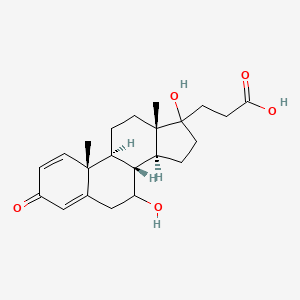
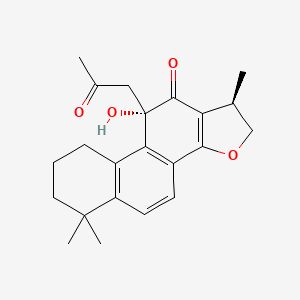
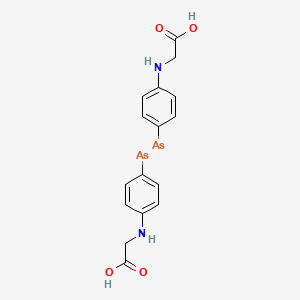
![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)
![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)